

Fenebrutinib CYP450 & Transporter Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fenebrutinib

CAS No.: 1434048-34-6

Cat. No.: S002954

[Get Quote](#)

Enzyme/Transporter	Inhibition Potential	Key Findings & Notes
CYP3A	Time-Dependent Inhibitor [1]	No reversible inhibition observed; mechanism is time-dependent (TDI). Kinetic parameters: (k_{inact}) 0.0114 min ⁻¹ , apparent (K_i) 7.9 μM (midazolam probe) [1].
CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6	No Inhibition [1]	No reversible or time-dependent inhibition observed at concentrations up to 15-50 μM [1].
BCRP (Breast Cancer Resistance Protein)	Inhibitor (IC ₅₀ = 9.40 μM) [1]	Inhibition occurs primarily in the intestine, increasing substrate bioavailability [2] [1].
OATP1B1/1B3	Weak or No Clinical Inhibition [2] [1]	<i>In vitro</i> IC ₅₀ : 19.7 μM (OATP1B1), 7.15 μM (OATP1B3). No change in endogenous biomarkers (coproporphyrin I/III) <i>in vivo</i> , suggesting minimal clinical DDI risk [1].
P-gp	<i>In vitro</i> inhibitor, clinical relevance unknown [2]	Information is limited.

Experimental Protocols for DDI Assessment

Protocol 1: Clinical DDI Study with Probe Substrates

This methodology assesses **fenebrutinib**'s potential to inhibit enzymes and transporters in humans [1].

- **Design:** A Phase I clinical DDI study in healthy subjects.
- **Coadministered Drugs:**
 - **Midazolam:** Sensitive CYP3A substrate.
 - **Simvastatin:** Substrate for CYP3A and OATP1B.
 - **Rosuvastatin:** Substrate for BCRP and OATP1B.
- **Dosing:** **Fenebrutinib** (200 mg twice daily) is administered alongside single doses of probe substrates.
- **Endpoint Measurement:** Compare the systemic exposure (C_{max} and AUC) of each probe drug when administered with **fenebrutinib** versus alone.

Protocol 2: Utilizing Endogenous Biomarkers for OATP1B

This approach provides a mechanistic understanding without administering additional drugs [1].

- **Biomarkers:** Measure plasma levels of **Coproporphyrin I (CP-I)** and **Coproporphyrin III (CP-III)**, endogenous biomarkers of OATP1B activity.
- **Procedure:** Collect plasma samples from subjects in the clinical DDI study before and after **fenebrutinib** administration.
- **Interpretation:** No significant change in CP-I or CP-III levels indicates a lack of clinically relevant OATP1B inhibition by **fenebrutinib**.

Protocol 3: In Vitro Time-Dependent CYP Inhibition (TDI)

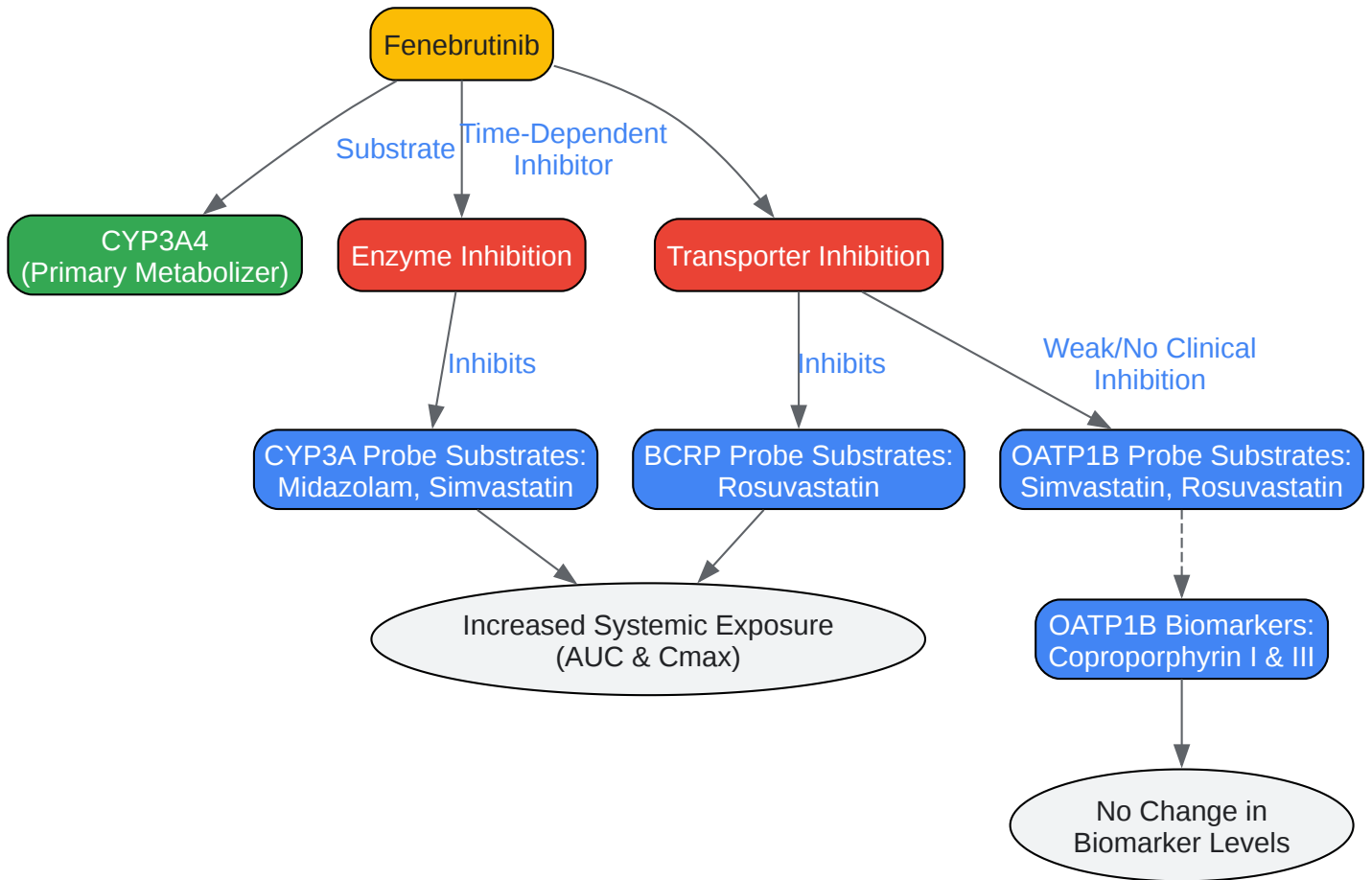
This assay identifies irreversible enzyme inhibition [1].

- **System:** Human liver microsomes (HLMs).
- **Incubation:** **Fenebrutinib** is incubated with HLMs in the presence of NADPH.
- **Probe Reaction:** A marker reaction for CYP3A (e.g., midazolam 1'-hydroxylation) is initiated.
- **Data Analysis:** The rate of enzyme inactivation (k_{inact}) and the inhibitor concentration that causes half-maximal inactivation (K_i) are determined.

Troubleshooting Common DDI Scenarios

- **Unexpected DDI Results with Itraconazole:** A study found itraconazole increased **fenebrutinib**'s AUC but decreased its C_{max}. This was attributed to **excipient complexation**; hydroxypropyl- β -cyclodextrin (H- β -CD) in the itraconazole solution can form a complex with **fenebrutinib** in the gut, temporarily reducing its absorption rate [2]. This does not indicate a problem with the DDI assessment methodology.
- **Interpreting Rosuvastatin DDI:** **Fenebrutinib** increases rosuvastatin exposure. Use the endogenous biomarker protocol (CP-I/CP-III) to confirm this is due to **intestinal BCRP inhibition**, not hepatic OATP1B inhibition [2] [1].

Fenebrutinib Metabolism and DDI Pathways



[Click to download full resolution via product page](#)

Key Technical Notes for Researchers

- **Fenebrutinib as a CYP3A Substrate:** **Fenebrutinib** is primarily metabolized by CYP3A4 and is considered a **sensitive CYP3A substrate** [2] [3] [4]. Be cautious when co-administering it with strong CYP3A inducers or inhibitors.
- **Metabolic Stability:** **Fenebrutinib** shows **high intrinsic clearance** and a **short in vitro half-life** (13.93 min in HLMs), indicating a high extraction ratio [4].
- **Bioactivation Potential:** *In vitro* studies suggest **fenebrutinib** can be bioactivated to reactive metabolites (e.g., iminium ions, aldehydes), which may be linked to adverse effects like elevated liver

enzymes [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Complex DDI by Fenebrutinib and the Use of Transporter ... [pmc.ncbi.nlm.nih.gov]
2. Physiologically-Based Pharmacokinetic Model-Informed ... [pmc.ncbi.nlm.nih.gov]
3. Investigation of Fenebrutinib Metabolism and Bioactivation ... [pmc.ncbi.nlm.nih.gov]
4. In Vitro and In Silico Metabolic Stability Evaluation [mdpi.com]

To cite this document: Smolecule. [Fenebrutinib CYP450 & Transporter Inhibition Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b002954#fenebrutinib-cytochrome-p450-inhibition-potential>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com